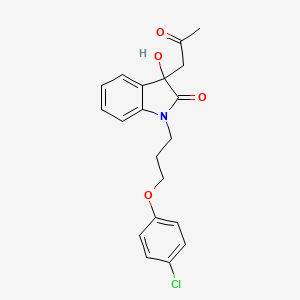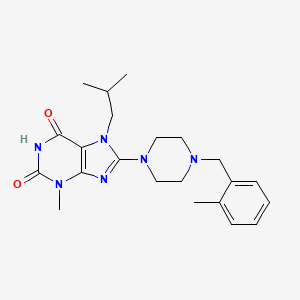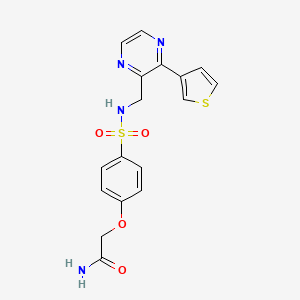
2-(4-(N-((3-(tiofen-3-il)pirazin-2-il)metil)sulfamoil)fenoxi)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were synthesized and evaluated for their anti-tubercular activity . The synthesis of thiophene derivatives, which are part of the compound , has also been discussed in the literature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques . Single crystals were developed for some of the most active compounds . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
It’s known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they might interact with certain proteins or enzymes in the bacteria to exert their effects.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound might also have anti-tubercular effects
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting the activity of CA IX, making it an ideal tool for studying the role of this enzyme in cancer development. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring is required to ensure that the compound is used safely in lab experiments.
Direcciones Futuras
There are many potential future directions for the use of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide in scientific research. One potential direction is the development of novel cancer therapies based on the inhibition of CA IX. Another direction is the use of this compound in the development of anti-inflammatory and anti-oxidant therapies. Additionally, this compound may have potential applications in the treatment of cardiovascular diseases. Further research is needed to explore these potential applications and to optimize the use of this compound in scientific research.
Conclusion:
In conclusion, 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide is a promising compound for use in scientific research. Its high potency and specificity make it an ideal tool for studying the role of CA IX in cancer development, as well as for exploring its potential applications in other areas of research. Careful dosing and monitoring is required to ensure that this compound is used safely in lab experiments. Further research is needed to fully explore the potential applications of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-(N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)sulfamoyl)phenol with chloroacetic acid in the presence of a base. The reaction proceeds through an esterification reaction, resulting in the formation of the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
Química Medicinal
Los análogos basados en tiofeno, como nuestro compuesto, han atraído a un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Química Industrial
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de materiales como inhibidores de la corrosión . Esto hace que nuestro compuesto sea potencialmente útil en industrias que requieren protección contra la corrosión.
Semiconductores Orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto sugiere que nuestro compuesto podría utilizarse en el desarrollo de nuevos materiales semiconductores.
Diodos Orgánicos Emisores de Luz (OLED)
Las moléculas con el sistema de anillo de tiofeno, como nuestro compuesto, se utilizan en la fabricación de diodos orgánicos emisores de luz (OLED) . Esto podría hacerlo valioso en la industria electrónica, particularmente en la tecnología de visualización.
Propiedades Farmacológicas
Los compuestos con el sistema de anillo de tiofeno exhiben muchas propiedades farmacológicas como anticancerígenas, antiinflamatorias, antimicrobianas, antihipertensivas y antiateroescleróticas . Esto sugiere que nuestro compuesto podría tener usos potenciales en el desarrollo de nuevos medicamentos.
Actividad Fungicida
Algunos compuestos similares al nuestro han mostrado buenas actividades fungicidas contra ciertos tipos de hongos . Esto sugiere que nuestro compuesto podría utilizarse potencialmente en el desarrollo de nuevos fungicidas.
Ciencia de Materiales
Los derivados del tiofeno encuentran una amplia aplicación en la ciencia de materiales . Esto sugiere que nuestro compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades únicas.
Química de Coordinación
Los derivados del tiofeno también se utilizan en la química de coordinación . Esto sugiere que nuestro compuesto podría utilizarse en la síntesis de moléculas complejas.
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[(3-thiophen-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c18-16(22)10-25-13-1-3-14(4-2-13)27(23,24)21-9-15-17(20-7-6-19-15)12-5-8-26-11-12/h1-8,11,21H,9-10H2,(H2,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPACGRMCZGDCDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

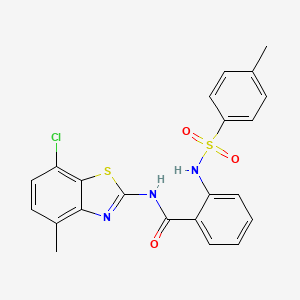


![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-bromo-3-methylphenyl)acetamide](/img/structure/B2396626.png)
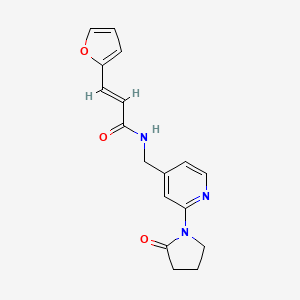
![5-methyl-4-oxo-3-(propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-6-carbonyl chloride](/img/structure/B2396630.png)
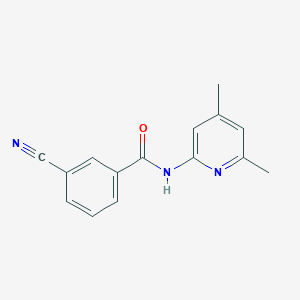

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

![Methyl 3-(3-{[4-(2-oxoazetidin-1-yl)phenoxy]methyl}-1,2,4-oxadiazol-5-yl)propanoate](/img/structure/B2396638.png)

